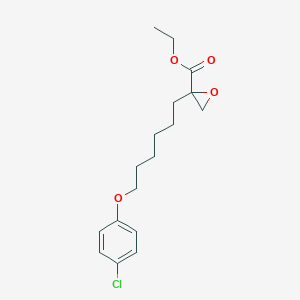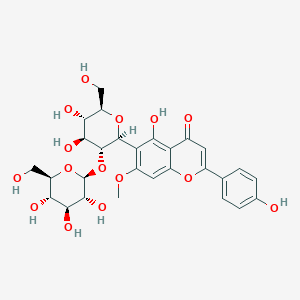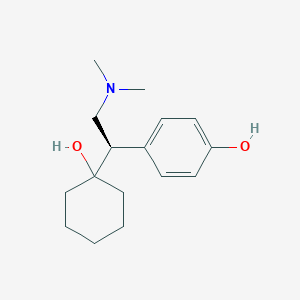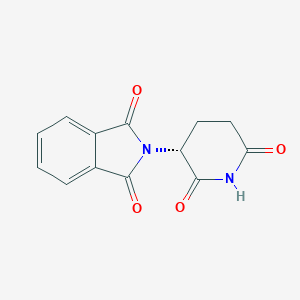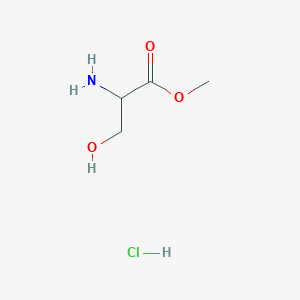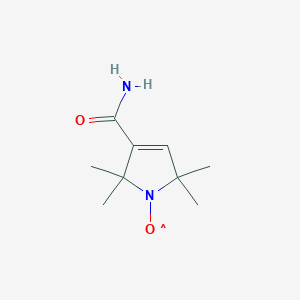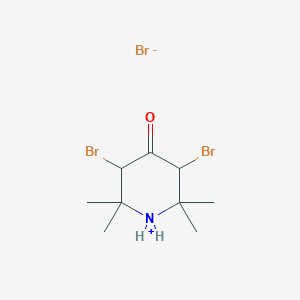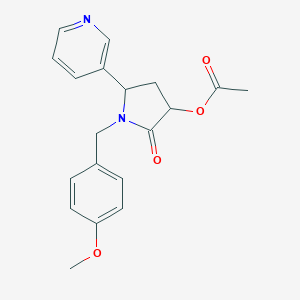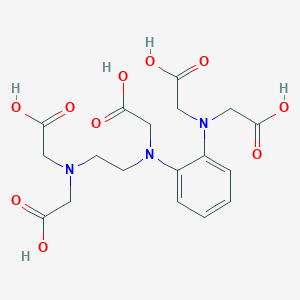
Phenyleneethylenetriamine pentaacetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to phenyleneethylenetriamine pentaacetic acid involves carboxymethylation of phenyl-substituted ethylenediamines. For example, 1-phenylethylenedinitrilo-N,N,N',N'-tetraacetic acid and dl-1,2-diphenylethylenedinitrilo-N,N,N',N'-tetraacetic acid have been synthesized, showcasing the influence of steric effects from phenyl substitutions on the stability of the resulting chelates with metal ions (Okaku et al., 1967).
Applications De Recherche Scientifique
Medical Applications :
- DTPA is used in radiopharmaceuticals for targeting metastatic tumors in lymphatic systems. It's particularly effective in folate-deficient tumor cells (Liu et al., 2005).
- It shows high efficiency in treating radiocerium poisoning, outperforming ethylenediamine tetraacetic acid (EDTA) in therapeutic range (Catsch et al., 1958).
- DTPA derivatives have potential in cancer targeting and radiolabeling, serving as contrast agents in medical imaging (Safavy et al., 2002).
- In MRI and PET imaging, DTPA derivatives enhance the detection of myocardial scar tissue, offering more accurate diagnosis (Klein et al., 2002).
Environmental and Industrial Applications :
- DTPA is used for phytoextraction of heavy metals like chromium and nickel from contaminated soils, though its non-biodegradability poses environmental risks (Hsiao et al., 2007; Hinck et al., 1997; Meers et al., 2004).
- It effectively reduces the body burden of nickel in nickel-poisoned rats, with variations in effectiveness based on the target organ (Dwivedi et al., 1986).
- Ionic imprinting resins based on DTPA derivatives are effective for the separation of lanthanides(III) in industrial processes (Vigneau et al., 2001).
Miscellaneous Applications :
- It's used in experiments involving the distribution of medication along the spinal canal (Kroin et al., 1993).
- DTPA's environmental concentration has been studied for occupational health purposes, indicating its prevalence in certain work environments (Ogudov et al., 2022).
Safety And Hazards
PETA is reported to be corrosive to metals and has acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It is also reported to have reproductive toxicity and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Propriétés
IUPAC Name |
2-[2-[2-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]ethyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O10/c22-14(23)7-19(8-15(24)25)5-6-20(9-16(26)27)12-3-1-2-4-13(12)21(10-17(28)29)11-18(30)31/h1-4H,5-11H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOMSGHPGOZGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400361 | |
| Record name | PHENYLENEETHYLENETRIAMINE PENTAACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyleneethylenetriamine pentaacetic acid | |
CAS RN |
126736-75-2 | |
| Record name | PHENYLENEETHYLENETRIAMINE PENTAACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
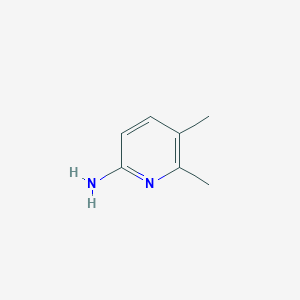
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)
